![molecular formula C15H15NO4S B2994502 Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 328025-36-1](/img/structure/B2994502.png)

Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

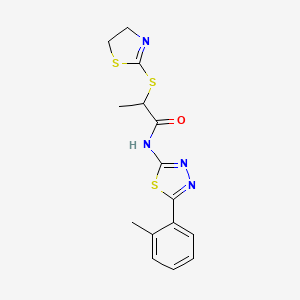

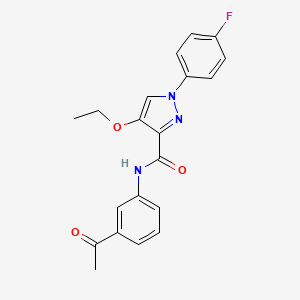

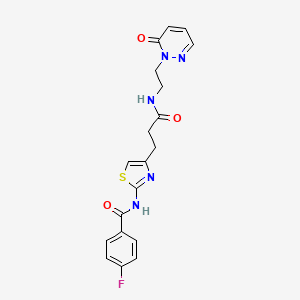

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a benzothiophene ring, and an amino group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzothiophene is a polycyclic aromatic compound that is also a heterocycle, containing a fused benzene and thiophene ring .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis

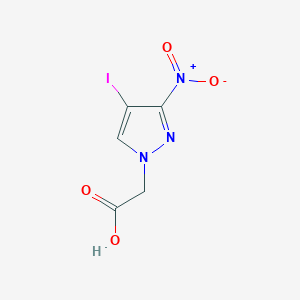

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and Diels-Alder reactions . The specific reactions that this compound would undergo would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods . These properties are influenced by the compound’s molecular structure .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research has explored various synthesis techniques and chemical reactions involving compounds similar to "Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate". Studies detail the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to mixtures of expected trans- and cis-tetrahydroisoquinoline-4-carboxylic acids along with by-products, highlighting the role of solvents and temperatures in achieving diastereoselectivity (Kandinska et al., 2006). Another study demonstrated the crystal structure of a related compound, emphasizing the importance of intra- and intermolecular hydrogen bonds (Vasu et al., 2004).

Chemical Transformations : Investigations into double-carboxylation reactions of 2-alkylheteroarenes have shown the ability to efficiently convert substrates into doubly carboxylated products, demonstrating the compound's versatility in organic synthesis (Shigeno et al., 2019).

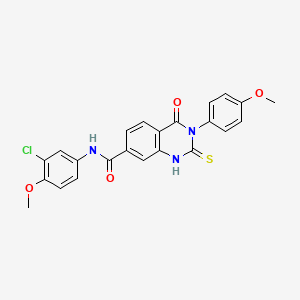

Pharmacological Interest

Pharmacological Evaluations : The compound has been linked to the synthesis and evaluation of pharmacological activities, such as in the stereoisomers of furnidipine, indicating its potential in medicinal chemistry (Alajarín et al., 1995).

Biological Activities : Some derivatives have shown antibacterial and antifungal activities, suggesting the compound's utility in developing new therapeutics (Vasu et al., 2005).

Mechanism of Action

Target of Action

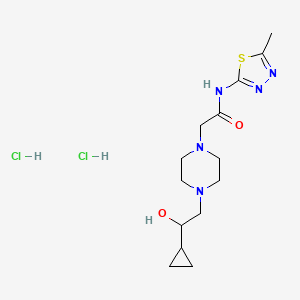

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Furan derivatives have been associated with a variety of biological pathways, depending on their specific structures and targets .

Result of Action

Furan derivatives have been associated with a variety of biological effects, including antibacterial, antifungal, and antiviral activities .

Safety and Hazards

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug . Alternatively, if the compound has interesting chemical properties, it could be studied further to develop new synthetic methods or materials .

properties

IUPAC Name |

methyl 2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-19-15(18)12-9-5-2-3-7-11(9)21-14(12)16-13(17)10-6-4-8-20-10/h4,6,8H,2-3,5,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHNVPKPANFKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)

![1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole](/img/structure/B2994428.png)

![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B2994437.png)

![Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2994441.png)

![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate](/img/structure/B2994442.png)